XL888 is a potent, selective, and orally bioavailable small molecule inhibitor of heat shock protein 90 (HSP90). [] HSP90 is a molecular chaperone that plays a critical role in the folding, stability, and function of numerous proteins involved in cell signaling and proliferation, many of which are implicated in cancer development and progression. [, , , , , , , , , , , , , , , ] XL888 exhibits a distinct binding mode to HSP90 compared to other HSP90 inhibitors like 17-allylamino-17-demethoxygeldanamycin (17-AAG). [, ] This selectivity makes XL888 a valuable tool in scientific research for studying the biological functions of HSP90 and its client proteins, as well as exploring its therapeutic potential in various diseases, particularly cancer.
XL888 exerts its biological effects by selectively inhibiting HSP90. [, ] This inhibition leads to the destabilization and subsequent proteasomal degradation of HSP90 client proteins, many of which are essential for tumor cell survival and proliferation. [, , ] XL888 has been shown to effectively inhibit both MAPK and AKT signaling pathways, which are frequently dysregulated in cancer cells. [, , ] This is achieved through the degradation of key client proteins within these pathways, including CRAF, BRAF(V600E), AKT, PDGFRβ, COT, IGFR1, S6, cyclin D1, Wee1, and CDK4. [, , , ] This degradation ultimately leads to cell cycle arrest, apoptosis induction, and tumor regression. [, , ] Notably, XL888 has also been shown to enhance the efficacy of PD-1 blockade in preclinical models of pancreatic cancer by altering the activation of pancreatic stellate cells (PSCs) and promoting T cell infiltration into the tumor microenvironment. [, , ]
Overcoming Resistance to BRAF Inhibitors in Melanoma: XL888 effectively reverses resistance to BRAF inhibitors like vemurafenib in melanoma, even in cases mediated by acquired NRAS mutations. [, , , , , ] This makes XL888 a promising therapeutic option for overcoming this significant clinical challenge.
Targeting NRAS-Mutant Melanoma: XL888 demonstrates potent anti-tumor activity against NRAS-mutant melanoma both in vitro and in vivo. [, ] This is significant as NRAS-mutant melanoma is often aggressive and lacks effective targeted therapies.
Enhancing Immunotherapy Response in Pancreatic Cancer: Combining XL888 with immune checkpoint inhibitors like anti-PD-1 shows synergistic anti-tumor effects in preclinical models of pancreatic cancer. [, , , ] This highlights XL888's potential to improve the efficacy of immunotherapy in this challenging disease.
Investigating Cell Cycle Regulation: XL888 is a valuable tool for studying the role of HSP90 and its client proteins in cell cycle regulation. [, , ]
Understanding Drug Response and Resistance Mechanisms: LC-MRM mass spectrometry analysis of XL888's effects on melanoma cells revealed its impact on various signaling pathways and highlighted potential escape mechanisms, providing valuable insights into drug response and resistance. []
Targeting Senescent Cells in Fibrosis: XL888 has shown promise as a senolytic agent by selectively eliminating pathogenic p16Ink4a+ fibroblasts in a murine model of lung fibrosis, highlighting its potential application in age-related diseases. [, ]
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: